1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 223376-47-4), commonly known as 7-azaindole-2-carboxamide, is a heterocyclic building block utilized in medicinal chemistry and advanced materials synthesis[1]. As a bioisostere of indole-2-carboxamide, the incorporation of the pyridine nitrogen alters the physicochemical profile of the scaffold, enhancing aqueous solubility and improving metabolic stability [2]. In procurement and process chemistry, this pre-formed primary amide serves as a critical intermediate for synthesizing kinase inhibitors, phosphodiesterase (PDE) inhibitors, and allosteric modulators, bypassing the low-yielding direct amidation of 7-azaindole-2-carboxylic acids [1].
Substituting 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with a generic indole-2-carboxamide or an alternative azaindole isomer (e.g., 4-azaindole or 5-azaindole) compromises both synthetic viability and downstream pharmacokinetic performance. Indole-based equivalents suffer from rapid hepatic clearance (HLM half-life ~16.9 min) and inferior aqueous solubility, limiting their utility in drug development [1]. Furthermore, attempting to synthesize the 2-carboxamide motif in-house from 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid fails due to competitive self-dimerization during standard coupling conditions (e.g., HATU/DIPEA)[2]. Additionally, isomeric substitutions like 4-azaindole possess higher pKa values (~5.0) that lead to protonation at physiological pH, reducing Caco-2 membrane permeability compared to the highly permeable 7-azaindole core (pKa ~2.0) [1].
Standard amide coupling of 7-azaindole-2-carboxylic acids using HATU/DIPEA frequently results in synthetic intractability due to severe self-dimerization, leading to negligible yields of the desired 2-carboxamide[1]. Procuring the pre-formed 1H-pyrrolo[2,3-b]pyridine-2-carboxamide completely circumvents this dimerization bottleneck, enabling direct downstream functionalization (e.g., N-alkylation or cross-coupling) without the yield penalties associated with de novo amide formation [1].
| Evidence Dimension | Amide coupling success / processability |
| Target Compound Data | Pre-formed 2-carboxamide allows direct functionalization with high recovery. |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Precursor) |
| Quantified Difference | Precursor favors self-dimerization over primary amine coupling, leading to synthetic intractability. |
| Conditions | HATU, DIPEA, DMF coupling conditions. |
Purchasing the pre-formed carboxamide prevents catastrophic yield losses and purification failures during parallel library synthesis.
The incorporation of the 7-azaindole nitrogen provides a critical hydrogen-bond acceptor that significantly boosts target engagement. In structure-activity relationship (SAR) studies of D2 receptor negative allosteric modulators, replacing the indole-2-carboxamide tail with a 7-azaindole-2-carboxamide motif resulted in a 30-fold increase in functional affinity (KB = 23.4 nM) while maintaining robust negative cooperativity [1].
| Evidence Dimension | Functional binding affinity (KB) |
| Target Compound Data | 23.4 nM (7-azaindole-2-carboxamide derivative) |
| Comparator Or Baseline | Indole-2-carboxamide derivative |
| Quantified Difference | 30-fold higher affinity for the 7-azaindole scaffold. |
| Conditions | D2R negative allosteric modulator assay. |
Justifies the higher procurement cost of the 7-azaindole building block by delivering exponentially higher potency in downstream active pharmaceutical ingredients.
The electron-deficient nature of the pyridine ring in the 7-azaindole core protects the scaffold from rapid oxidative metabolism compared to standard indoles. Comparative ADME profiling of indole vs. 7-azaindole scaffolds demonstrates that the 7-azaindole derivatives achieve human liver microsome (HLM) half-lives exceeding 100 minutes, a stark improvement over the 16.9-minute half-life typical of the corresponding indole analogues [1].
| Evidence Dimension | Human Liver Microsome (HLM) Half-life |
| Target Compound Data | >100 minutes |
| Comparator Or Baseline | Indole-based scaffold (~16.9 minutes) |
| Quantified Difference | >5.9-fold increase in metabolic half-life. |
| Conditions | In vitro human liver microsome (HLM) stability assay. |
Selecting the 7-azaindole-2-carboxamide precursor ensures that resulting libraries possess the baseline metabolic stability required for in vivo efficacy.
The position of the pyridine nitrogen strictly dictates the basicity and subsequent membrane permeability of the scaffold. The 7-azaindole core possesses a pKa of approximately 2.0, allowing it to exist predominantly as a highly permeable free base at pH 6.5. In contrast, the 4-azaindole isomer has a pKa of 5.0, leading to significant protonation and a corresponding drop in Caco-2 permeability [1].
| Evidence Dimension | Scaffold pKa and ionization state at pH 6.5 |
| Target Compound Data | pKa ~2.0 (predominantly unprotonated, high permeability) |
| Comparator Or Baseline | 4-azaindole isomer (pKa ~5.0) |
| Quantified Difference | 3.0 log unit difference in pKa, preventing detrimental protonation at physiological pH. |
| Conditions | Caco-2 monolayer permeability assay at pH 6.5. |
Dictates the selection of the 7-aza isomer over 4-aza, 5-aza, or 6-aza alternatives to guarantee oral bioavailability in drug design.
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a validated core scaffold for developing highly selective PDE4B inhibitors. Its specific hydrogen-bonding profile allows for precise interactions within the PDE4B active site, yielding inhibitors with IC50 values in the 0.11–1.1 μM range that effectively suppress TNF-α release in macrophage models [1].
Due to its favorable lipophilicity-to-solubility ratio and high Caco-2 permeability, this compound is an ideal precursor for synthesizing centrally active negative allosteric modulators (NAMs), such as those targeting the D2 receptor. The 2-carboxamide vector specifically enables the modular attachment of orthosteric head groups and linkers while maintaining the critical binding interactions required for negative cooperativity[2].
Because pre-formed 1H-pyrrolo[2,3-b]pyridine-2-carboxamide circumvents the severe self-dimerization issues associated with 7-azaindole-2-carboxylic acid coupling, it is the preferred starting material for automated, high-throughput library generation. It allows process chemists to focus on divergent N-alkylation or cross-coupling steps without optimizing difficult primary amidation reactions[2].